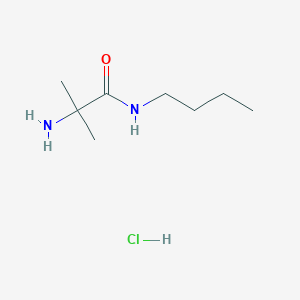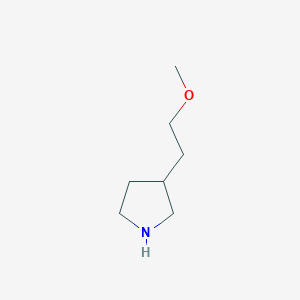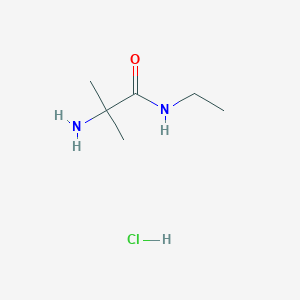![molecular formula C10H20ClNO2 B1525243 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride CAS No. 1220033-19-1](/img/structure/B1525243.png)
3-[2-(Allyloxy)ethoxy]piperidine hydrochloride
Descripción general
Descripción
3-[2-(Allyloxy)ethoxy]piperidine hydrochloride (3-AEPH) is a synthetic compound with a variety of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and alcohol, and is used as a reagent in organic synthesis. 3-AEPH is a chiral compound, meaning it has two enantiomers, or mirror image molecules, that are not superimposable. This makes it useful for the synthesis of optically active compounds, as well as for the study of stereochemistry. It is also used in a variety of other scientific applications, ranging from medicinal chemistry to biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Activity of New Pyridine Derivatives : A study conducted by Patel, Agravat, and Shaikh (2011) involved the synthesis of new pyridine derivatives using 2-Amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. This research found variable and modest antimicrobial activity against bacteria and fungi in the synthesized compounds (Patel, Agravat, & Shaikh, 2011).
Synthesis and Antidepressant Activity
- 3-[(2-ethoxyphenoxy)methyl]piperidine Derivatives and Antidepressant Activity : Balsamo et al. (1987) synthesized 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives and screened them as potential antidepressant agents. The study concluded that some of these compounds possess biological activity comparable to the antidepressant drug viloxazine (Balsamo et al., 1987).
Crystal and Molecular Structure
- Crystal and Molecular Structure of 4-carboxypiperidinium Chloride : The crystal and molecular structure of 4-Piperidinecarboxylic acid hydrochloride was studied by Szafran, Komasa, and Bartoszak-Adamska (2007). This research provided detailed structural insights using X-ray diffraction and other analytical methods (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Anticonvulsant Activity
- Synthesis and Anticonvulsant Activity of Substituted Lactams and Amides : A study by Brouillette and Grunewald (1984) synthesized derivatives of 3-phenyl-2-piperidinone and evaluated them for anticonvulsant activity. The study highlighted the potential of these compounds in comparison to valproic acid, a known anticonvulsant (Brouillette & Grunewald, 1984).
Anti-Acetylcholinesterase Activity
- Synthesis and Anti-Acetylcholinesterase Activity of Piperidine Derivatives : Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity. This study identified some of the most potent inhibitors of acetylcholinesterase (Sugimoto et al., 1990).
Allosteric Modulation of Cannabinoid CB1 Receptor
- Allosteric Modulation of the Cannabinoid CB1 Receptor : Price et al. (2005) investigated the pharmacology of novel compounds at the cannabinoid CB1 receptor. They found that these compounds bind allosterically to the CB1 receptor and elicit a conformational change that increases agonist affinity (Price et al., 2005).
Spatial Navigation and Cognitive Performance
- The Effects of Novel, Selective 5-HT4 Receptor Ligands in Rat Spatial Navigation : A study by Fontana et al. (1997) explored the effects of selective 5-HT4 receptor agonists on rat spatial learning and memory, providing insights into the cognitive functions influenced by these receptors (Fontana et al., 1997).
Propiedades
IUPAC Name |
3-(2-prop-2-enoxyethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-6-12-7-8-13-10-4-3-5-11-9-10;/h2,10-11H,1,3-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXBQRYMECYGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Allyloxy)ethoxy]piperidine hydrochloride | |
CAS RN |
1220033-19-1 | |
| Record name | Piperidine, 3-[2-(2-propen-1-yloxy)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525161.png)





![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1525169.png)
![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525172.png)





